6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole
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Overview
Description
6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a tetrahydropyran ring in its structure makes this compound unique and potentially useful in various scientific applications.
Scientific Research Applications
6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions in various biological systems.
Chemical Biology: The compound serves as a tool for chemical biology research, enabling the study of protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It may be used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and tetrahydro-2H-pyran-4-yl derivatives.
Reaction Conditions: The key step involves the coupling of 6-fluoroindole with a tetrahydro-2H-pyran-4-yl derivative under specific reaction conditions, which may include the use of a suitable base and solvent. The reaction is typically carried out at elevated temperatures to facilitate the coupling process.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce reduced indole derivatives.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom and tetrahydropyran ring contribute to its binding affinity and selectivity towards certain proteins and enzymes. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: A simpler analog without the tetrahydropyran ring.
3-(Tetrahydro-2H-pyran-4-yl)-1H-indole: An analog without the fluorine atom.
6-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is unique due to the presence of both a fluorine atom and a tetrahydropyran ring in its structure. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-fluoro-3-(oxan-4-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-10-1-2-11-12(8-15-13(11)7-10)9-3-5-16-6-4-9/h1-2,7-9,15H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSOIFPOYSOWNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CNC3=C2C=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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